17-Dmag

Übersicht

Beschreibung

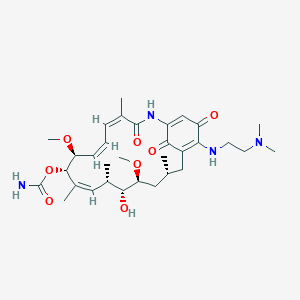

17-Dmag is a useful research compound. Its molecular formula is C32H48N4O8 and its molecular weight is 616.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 17-Dmag suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-Dmag including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment and Toxicity : 17-DMAG has been evaluated for treating cancer, offering advantages such as better water solubility and limited metabolism compared to its parent compound, 17-AAG. It exhibits gastrointestinal, bone marrow, hepatic, renal, and gallbladder toxicities in animal models, which are dose-dependent and reversible (Glaze et al., 2005).

Chemical Interaction with Glutathione : 17-DMAG, along with 17-AAG, reacts chemically with glutathione, which may play a role in modulating cellular toxicity of these agents, influencing their differential toxicity mechanisms (Cysyk et al., 2006).

Antiangiogenic Properties : This compound demonstrates potent antiangiogenic properties, affecting endothelial cell functions, and inhibiting angiogenesis. It could be particularly useful for antiangiogenic as well as antiproliferative endpoints in clinical trials (Kaur et al., 2004).

Apoptosis Induction in Lymphoma Cells : It can induce apoptosis in diffuse large B-cell lymphoma cells, suggesting its potential as an effective novel agent for treating this type of lymphoma (Li et al., 2017).

Enhanced Radiosensitivity in Tumor Cells : 17-DMAG enhances the radiosensitivity of human tumor cells, possibly through the abrogation of radiation-induced G2- and S-phase arrest. This could be a strategy for enhancing tumor cell radiosensitivity in cancer treatment (Bull et al., 2004).

Radioprotective Effects : Oral administration of 17-DMAG has shown radioprotective effects in mice, particularly for bone marrow and small intestine, resulting in survival improvement (Lu et al., 2013).

Metabolism in Human Liver Microsomes : Its primary biotransformations in human liver microsomes involve hydroxylation and demethylation on its side chains, differing from the primary biotransformations of its parent compound, geldanamycin (Zheng et al., 2011).

In Vivo Antitumor Efficacy : 17-DMAG has demonstrated potent antitumor activity in vivo, inhibiting the growth of various tumor xenograft models and exhibiting oral bioavailability (Hollingshead et al., 2005).

Phase I Clinical Trials : Clinical trials have been conducted to determine the maximum tolerated dose (MTD) and toxicity profile of 17-DMAG in patients with advanced malignancies, indicating its potential in cancer therapy (Kummar et al., 2010).

Neurodegenerative Disease Treatment : It has shown potential in treating spinal and bulbar muscular atrophy (SBMA) by preserving proteasome function and facilitating the degradation of misfolded proteins (Tokui et al., 2009).

Eigenschaften

IUPAC Name |

[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10-,21-16-/t18-,20+,25+,26+,28-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFRQPKVAWMTJO-UBRNJJHSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)\C)OC)OC(=O)N)/C)C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Dmag | |

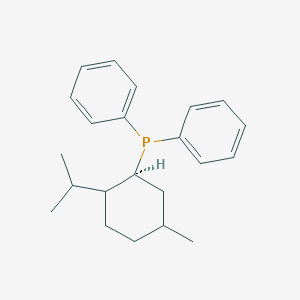

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxaspiro[3.5]nonan-8-ylazanium;chloride](/img/structure/B8063532.png)

![(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;(3R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane](/img/structure/B8063551.png)

![2-Methyl-2-(methylaminomethyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B8063579.png)

![Pyrrolo[1,2-a]pyrazine-3-carboxylicacid](/img/structure/B8063581.png)

![[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B8063593.png)